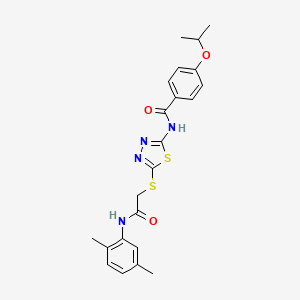
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound exhibits significant potential in various biological applications due to its unique structural characteristics, which include an amide linkage, a thiadiazole ring, and a thioether group.
Structural Overview
The molecular formula of this compound is C17H22N4O2S2, and its molecular weight is approximately 378.51 g/mol. The presence of functional groups such as the thiadiazole and the thioether enhances its pharmacological potential.
The mechanism of action for this compound is hypothesized to involve the inhibition of key signaling pathways such as phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR). These pathways are crucial in regulating cell growth and metabolism, suggesting that this compound may have applications in cancer therapy and metabolic disorders.
Antimicrobial Properties
Thiadiazole derivatives have been widely studied for their antimicrobial properties. Preliminary studies indicate that this compound exhibits promising activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi. The compound's structural features contribute to its ability to interact with biological targets such as enzymes and receptors involved in microbial resistance mechanisms .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| EVT-2990603 | Staphylococcus aureus | 32.6 μg/mL |
| EVT-2990603 | Escherichia coli | 47.5 μg/mL |
| EVT-2990603 | Candida albicans | 25.0 μg/mL |
Anticancer Activity
Research indicates that thiadiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The ability of this compound to induce apoptosis in cancer cells has been documented. For instance, studies show that compounds within this class can trigger programmed cell death through the activation of apoptotic pathways .
Table 2: Cytotoxicity Assays on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| EVT-2990603 | HeLa | 15.0 |
| EVT-2990603 | MCF7 | 20.0 |
| EVT-2990603 | A549 | 18.0 |
Case Studies
- Antibacterial Efficacy : A study evaluating the antibacterial efficacy of this compound demonstrated significant inhibition against resistant strains of Staphylococcus aureus. The compound exhibited an MIC value lower than that of standard antibiotics like ampicillin.
- Anticancer Studies : In vitro studies have shown that this compound can effectively induce apoptosis in human breast cancer cells (MCF7), with a notable increase in apoptotic markers compared to untreated controls .
属性
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c1-13(2)29-17-9-7-16(8-10-17)20(28)24-21-25-26-22(31-21)30-12-19(27)23-18-11-14(3)5-6-15(18)4/h5-11,13H,12H2,1-4H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXKDSOELGNALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














